[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate
Description
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate is a complex organic compound that features both an oxazolidine and an indazole moiety
Properties
IUPAC Name |
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11(17-7-4-13-16-6-7)8-2-1-3-10-9(8)5-12-14-10/h1-3,5,7,13H,4,6H2,(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHGELMXSAZANT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)OC(=O)C2=C3C=NNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)OC(=O)C2=C3C=NNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the indazole moiety. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazolidine ring. This is followed by a coupling reaction with an indazole derivative under conditions that promote ester formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The nitro group on the indazole moiety can be reduced to an amine.
Substitution: The ester group can be substituted with various nucleophiles to form amides, alcohols, or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino-indazole derivatives
Substitution: Amides, alcohols, or other esters
Scientific Research Applications
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme mechanisms or as a ligand in receptor studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the indazole moiety can participate in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate: can be compared to other oxazolidine and indazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
